Diphenhydramine

CNS Pharmacology PET Imaging Receptor Occupancy

Diphenhydramine is a first-generation ethanolamine-derivative H1 receptor antagonist. As a classic sedating antihistamine, it acts as a competitive inverse agonist at the histamine H1 receptor and also possesses significant antimuscarinic properties.

Molecular Formula C17H21NO
Molecular Weight 255.35 g/mol
CAS No. 58-73-1
Cat. No. B000027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenhydramine
CAS58-73-1
Synonyms2-Diphenylmethoxy-N,N-dimethylethylamine
Allerdryl
Benadryl
Benhydramin
Benylin
Benzhydramine
Citrate, Diphenhydramine
Dimedrol
Diphenhydramine
Diphenhydramine Citrate
Diphenhydramine Citrate (1:1)
Diphenhydramine Hydrochloride
Diphenylhydramin
Diphenylhydramine
Dormin
Hydrochloride, Diphenhydramine
Molecular FormulaC17H21NO
Molecular Weight255.35 g/mol
Structural Identifiers
SMILESCN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C17H21NO/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17H,13-14H2,1-2H3
InChIKeyZZVUWRFHKOJYTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityIn water, 3.06X10+3 mg/L at 37 °C

Structure & Identifiers


Interactive Chemical Structure Model





Diphenhydramine (CAS 58-73-1) Procurement Guide: Core Identity and Baseline Characteristics


Diphenhydramine is a first-generation ethanolamine-derivative H1 receptor antagonist [1]. As a classic sedating antihistamine, it acts as a competitive inverse agonist at the histamine H1 receptor [2] and also possesses significant antimuscarinic properties [1]. It is widely utilized in over-the-counter (OTC) and prescription formulations for allergic conditions, insomnia, and motion sickness [3]. Its high lipophilicity (logP approximately 3.3) facilitates rapid and extensive penetration of the blood-brain barrier (BBB), a defining characteristic that distinguishes it from second-generation antihistamines [1][3].

The Risk of Substituting Diphenhydramine (CAS 58-73-1) with Other H1 Antagonists: A Procurement Perspective


Interchanging H1 receptor antagonists without careful consideration of their specific physicochemical and pharmacokinetic profiles can lead to significant differences in clinical and research outcomes. The first-generation H1 antagonists, while sharing a common receptor target, are not a homogeneous class. They exhibit substantial divergence in key parameters such as bioavailability, elimination half-life, and central nervous system (CNS) penetration, which directly impact their efficacy and side-effect profiles [1]. Furthermore, compared to second-generation agents, diphenhydramine possesses a uniquely high brain H1 receptor occupancy due to its active transport across the BBB, a property not shared by non-sedating alternatives [2]. Therefore, assuming functional equivalence can result in either suboptimal efficacy for desired central effects (e.g., sedation) or the introduction of unexpected off-target antimuscarinic and CNS adverse events when used in models or formulations where a non-sedating profile is required [1]. The following evidence-based comparisons quantify the specific, verifiable differences that justify the deliberate selection of diphenhydramine over its closest analogs.

Diphenhydramine (CAS 58-73-1) Quantitative Differentiation Evidence Guide: Head-to-Head Comparator Data


Brain H1 Receptor Occupancy: Diphenhydramine vs. Bepotastine

Diphenhydramine demonstrates significantly higher central nervous system (CNS) H1 receptor occupancy compared to the second-generation antihistamine bepotastine at clinically relevant oral doses, a key differentiator for applications requiring a sedative component. In a direct head-to-head human PET imaging study, the overall cortical mean H1 receptor occupancy was 57% for diphenhydramine (30 mg dose) versus only 15% for bepotastine (10 mg dose) [1].

CNS Pharmacology PET Imaging Receptor Occupancy Sedation

H1 Receptor Binding Affinity: Diphenhydramine vs. Chlorpheniramine

In a functional assay using a recombinant human H1 receptor system, chlorpheniramine exhibits higher affinity for the H1 receptor compared to diphenhydramine. The calculated apparent pKb values were 8.77 for chlorpheniramine and 7.83 for diphenhydramine [1]. This difference in potency is a critical factor for assays where maximal receptor antagonism is required at lower concentrations.

Receptor Pharmacology In Vitro Binding Drug Potency

Systemic Bioavailability: Diphenhydramine vs. Chlorpheniramine and Promethazine

Among first-generation H1 antagonists, diphenhydramine exhibits an intermediate oral bioavailability. It is reported to be 40-60% bioavailable, which is higher than both chlorpheniramine (34%) and promethazine (25%) [1]. This difference in systemic exposure following oral administration can influence dosing strategies and expected plasma concentrations in both preclinical and clinical settings.

Pharmacokinetics Oral Absorption Bioavailability

CYP2D6-Mediated Metabolism: Diphenhydramine as a High-Affinity Substrate

Diphenhydramine is a high-affinity substrate for the polymorphically expressed cytochrome P450 enzyme CYP2D6, with a Michaelis-Menten constant (Km) of 1.12 ± 0.21 μM for its primary metabolic pathway, N-demethylation [1]. While chlorpheniramine is also metabolized by CYP2D6, diphenhydramine's well-characterized role as both a substrate and inhibitor of this enzyme makes it a valuable tool for studying CYP2D6-mediated drug interactions [2].

Drug Metabolism CYP2D6 Enzyme Kinetics Drug-Drug Interactions

Blood-Brain Barrier Transport Kinetics: Diphenhydramine as a P-gp Independent Transporter Probe

Diphenhydramine's brain penetration is not limited by the efflux transporter P-glycoprotein (P-gp). In contrast, non-sedating second-generation antihistamines like loratadine and cetirizine are established P-gp substrates, which actively limits their CNS entry [1]. Furthermore, diphenhydramine transport at the rodent blood-brain barrier has been kinetically characterized, demonstrating saturable influx with a Michaelis-Menten constant (Km) of 2.99 mM and a maximum transport velocity (Vmax) of 179.5 nmol s⁻¹ g⁻¹ [2].

BBB Transport P-glycoprotein CNS Drug Delivery

Chemical Stability in Formulation: Diphenhydramine vs. Azelastine and Bepotastine

In a comparative forced degradation study, the chemical stability of diphenhydramine (DIPH) solid API and its mixtures with excipients was evaluated against the first-generation drug azelastine (AZE) and the second-generation drug bepotastine (BEPO). Under high temperature (70 °C for 35 h), DIPH degraded visibly (>19%) at pH 1 and 4, whereas AZE was stable under the same conditions, and BEPO showed high degradation (>17%) across all tested pH conditions [1].

Pharmaceutical Development Stability Excipient Compatibility

Diphenhydramine (CAS 58-73-1): Application Scenarios Justified by Quantitative Evidence


CNS Pharmacology Research: Validated Model for Sedation and BBB Transport

Diphenhydramine is the compound of choice for studies requiring robust and quantifiable central nervous system (CNS) engagement. Its 57% brain H1 receptor occupancy, as directly measured in humans by PET [1], is a benchmark for sedative antihistamines. Furthermore, its well-defined blood-brain barrier (BBB) transport kinetics (Km = 2.99 mM; Vmax = 179.5 nmol s⁻¹ g⁻¹) [2] and its status as a non-P-glycoprotein substrate make it an ideal probe for investigating non-efflux-mediated CNS drug delivery mechanisms [3].

Cytochrome P450 (CYP2D6) Probe Substrate for Drug-Drug Interaction Studies

Diphenhydramine is uniquely suited as a high-affinity probe substrate for CYP2D6 in both in vitro and in vivo models. The definitive identification of its enzyme kinetics, with a Km of 1.12 ± 0.21 μM for CYP2D6-mediated N-demethylation [1], allows for precise prediction of metabolic clearance and enables its use as a validated tool compound in pharmacogenomic studies or in assessing the inhibitory potential of new chemical entities on this major drug-metabolizing enzyme [2].

Pharmaceutical Formulation and Stability Testing

The well-characterized chemical stability profile of diphenhydramine is essential for formulation scientists. Comparative data showing its specific pH-dependent degradation under thermal stress (>19% degradation at pH 1 and 4 after 35 hours at 70°C) [1] provides critical, quantitative guidance for the selection of compatible excipients, pH modifiers, and manufacturing conditions (e.g., avoidance of acidic environments and high-temperature processes) to ensure the development of stable, effective, and long-shelf-life drug products.

Behavioral Neuroscience: Inducing Reversible Cognitive Impairment

For research paradigms modeling age-related cognitive decline or evaluating the cognitive safety of new compounds, diphenhydramine is a preferred pharmacological tool. Its pronounced anticholinergic activity and high CNS H1 receptor occupancy (57% at a 30 mg dose) [1] reliably induce measurable and reversible deficits in attention, memory, and psychomotor performance, providing a standardized challenge model that is superior to less potent or more variable first-generation alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diphenhydramine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.